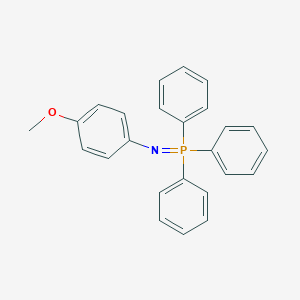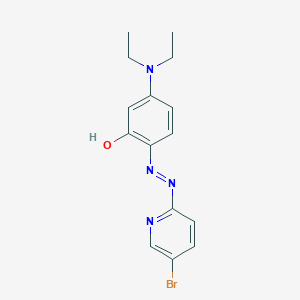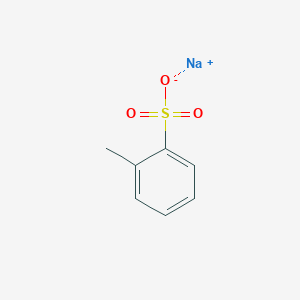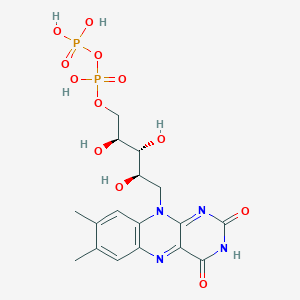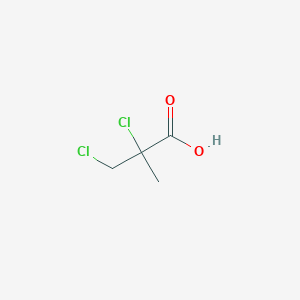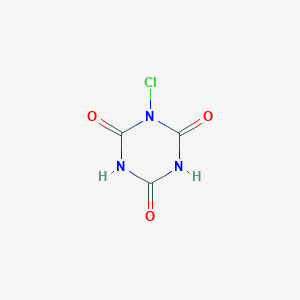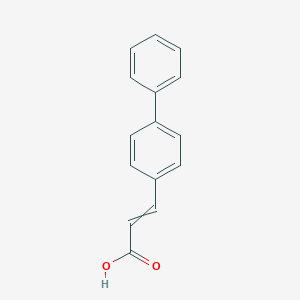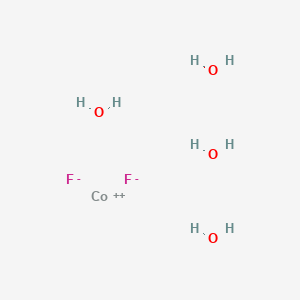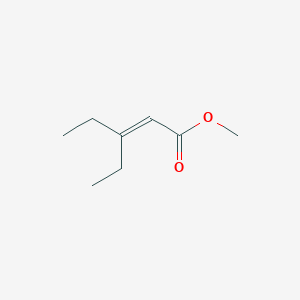
Methyl 3-ethylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethylpent-2-enoate is an organic compound that belongs to the family of esters. It is commonly used in the fragrance and flavor industry due to its fruity and floral aroma. However, recent scientific research has shown that this compound has potential applications in various fields, including pharmaceuticals, agriculture, and biotechnology.
Mecanismo De Acción
The mechanism of action of methyl 3-ethylpent-2-enoate is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of enzymes and the modulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-ethylpent-2-enoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-ethylpent-2-enoate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
List as many
Direcciones Futuras
As possible:
1. Further studies are needed to elucidate the mechanism of action of methyl 3-ethylpent-2-enoate.
2. More research is needed to explore the potential applications of methyl 3-ethylpent-2-enoate in the pharmaceutical industry.
3. Further studies are needed to investigate the potential of methyl 3-ethylpent-2-enoate as an agricultural pesticide.
4. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate in the field of biotechnology.
5. Further studies are needed to investigate the safety and toxicity of methyl 3-ethylpent-2-enoate.
6. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate as a food preservative.
7. Further studies are needed to investigate the potential of methyl 3-ethylpent-2-enoate in the field of cosmetics and personal care products.
8. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate in the field of materials science.
Métodos De Síntesis
Methyl 3-ethylpent-2-enoate can be synthesized through the reaction of 3-ethylpent-2-enoic acid and methanol in the presence of a catalyst. This reaction is known as esterification and is widely used in the production of esters.
Aplicaciones Científicas De Investigación
Methyl 3-ethylpent-2-enoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess antimicrobial and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent.
In the agricultural sector, methyl 3-ethylpent-2-enoate has been found to be effective in controlling pests and diseases in crops. It has also been shown to enhance the growth and yield of plants.
Propiedades
Número CAS |
13979-17-4 |
|---|---|
Nombre del producto |
Methyl 3-ethylpent-2-enoate |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
methyl 3-ethylpent-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-7(5-2)6-8(9)10-3/h6H,4-5H2,1-3H3 |
Clave InChI |
KHCHUBDYIXGFBM-UHFFFAOYSA-N |
SMILES |
CCC(=CC(=O)OC)CC |
SMILES canónico |
CCC(=CC(=O)OC)CC |
Sinónimos |
3-Ethyl-2-pentenoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




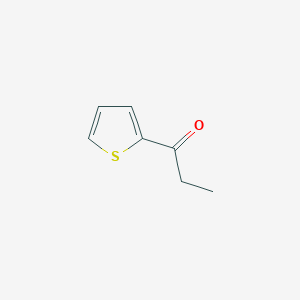
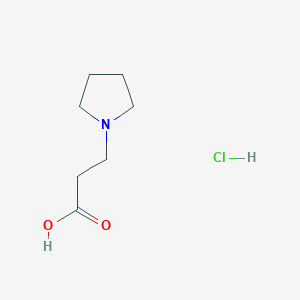
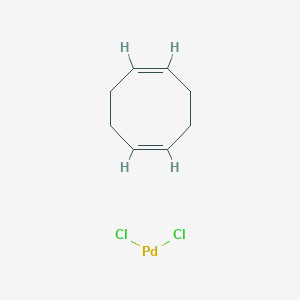
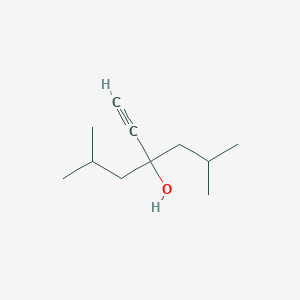
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
